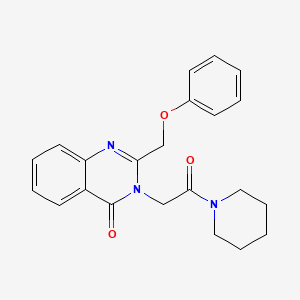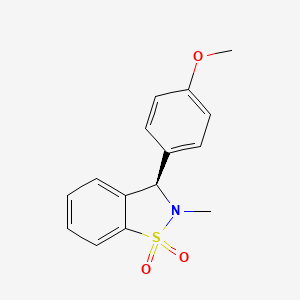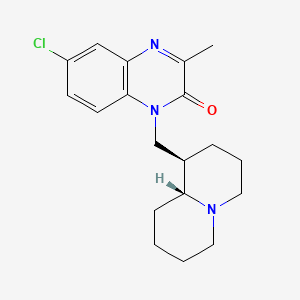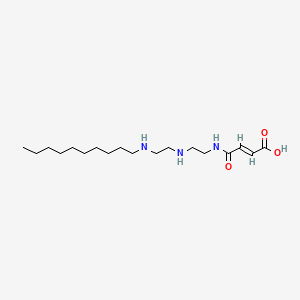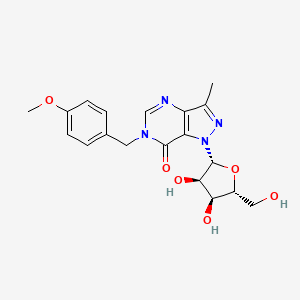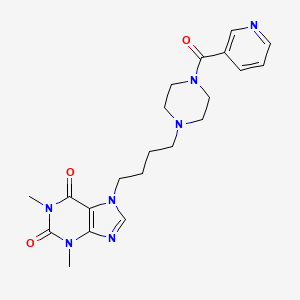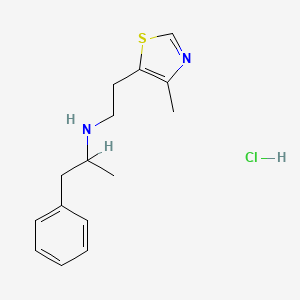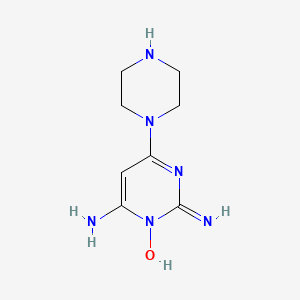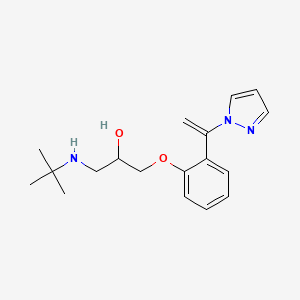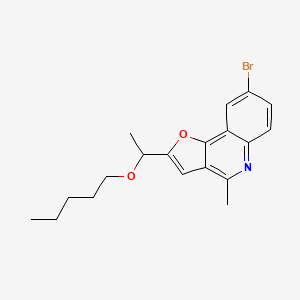
8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom, a methyl group, and a pentyloxyethyl side chain, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline typically involves multi-step organic reactionsThe pentyloxyethyl side chain is then added via an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets. The bromine atom and the furoquinoline core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylquinoline: Lacks the bromine and pentyloxyethyl groups, making it less versatile in chemical reactions.
8-Bromoquinoline: Does not have the methyl and pentyloxyethyl groups, limiting its biological activity.
2-(1-(Pentyloxy)ethyl)quinoline: Missing the bromine atom, which is crucial for certain reactions.
Uniqueness
8-Bromo-4-methyl-2-(1-(pentyloxy)ethyl)furo(3,2-c)quinoline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
88654-71-1 |
|---|---|
Molekularformel |
C19H22BrNO2 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
8-bromo-4-methyl-2-(1-pentoxyethyl)furo[3,2-c]quinoline |
InChI |
InChI=1S/C19H22BrNO2/c1-4-5-6-9-22-13(3)18-11-15-12(2)21-17-8-7-14(20)10-16(17)19(15)23-18/h7-8,10-11,13H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
CJFFJMLNHCKLKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(C)C1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


